molecular formula C8H10BClO2 B2487239 4-(1-Chloroethyl)phenylboronic acid CAS No. 2377587-47-6

4-(1-Chloroethyl)phenylboronic acid

Cat. No. B2487239
M. Wt: 184.43
InChI Key: LAQJSRJJSVCVFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar phenylboronic acids involves multistep chemical processes, including halogenation, boronation, and various coupling reactions. For instance, the synthesis of 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids demonstrates the utility of halogenated intermediates in constructing phenylboronic acid derivatives, which can be leveraged for the synthesis of 4-(1-Chloroethyl)phenylboronic acid (Troegel et al., 2009).

Molecular Structure Analysis

The molecular structure of phenylboronic acids, including 4-(1-Chloroethyl)phenylboronic acid, is characterized by the presence of a boronic acid group attached to a phenyl ring. This structure influences its reactivity and the formation of complexes. Structural studies on organoboron compounds reveal insights into the stereochemistry and electronic properties of such molecules (Kliegel et al., 1993).

Chemical Reactions and Properties

Phenylboronic acids participate in various chemical reactions, including Suzuki-Miyaura coupling, which is pivotal for creating carbon-carbon bonds. The reactivity of phenylboronic acids like 4-(1-Chloroethyl)phenylboronic acid in these reactions underscores their utility in organic synthesis (Saito et al., 1996).

Physical Properties Analysis

The physical properties of phenylboronic acids, including solubility, melting points, and crystal structure, are crucial for their application in various scientific fields. Studies on the vibrational spectra of halophenylboronic acids, for instance, provide insights into the structural and electronic characteristics that define their physical properties (Kurt, 2009).

Chemical Properties Analysis

Phenylboronic acids exhibit unique chemical properties, such as forming stable complexes with sugars and catalyzing condensation reactions. These properties are integral to the study and application of 4-(1-Chloroethyl)phenylboronic acid in various chemical processes (Pettigrew et al., 2005).

Scientific Research Applications

Photodynamic Therapy and Imaging

A notable application involves the synthesis of phenylboronic acid-functionalized pyrene derivatives for bioimaging and photodynamic therapy. These derivatives self-assemble into nanorods, offering highly specific and efficient imaging of cell surface sialic acids (SA), showcasing excellent fluorescence stability, good biocompatibility, and unique two-photon fluorescence properties. The nanorods effectively generate singlet oxygen under two-photon irradiation, highlighting their potential as candidates for photodynamic therapy. This innovation allows for in situ recognition and imaging of SA on the cell surface, alongside effective cancer cell therapy, presenting a new method for simple, selective analysis of SA in living cells and a fresh perspective for image-guided therapy (Li & Liu, 2021).

Catalysis in Organic Synthesis

The ortho-substituent on phenylboronic acid derivatives plays a critical role in catalytic processes, particularly in the dehydrative condensation between carboxylic acids and amines. Studies have shown that 2,4-bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation, with the ortho-substituent preventing the coordination of amines to the boron atom of the active species, thereby accelerating the amidation. This catalyst is useful for α-dipeptide synthesis, underlining its importance in peptide chemistry and organic synthesis (Wang, Lu, & Ishihara, 2018).

Advanced Bio-Applications of Polymeric Nanomaterials

Phenylboronic acid-decorated polymeric nanomaterials have found extensive use in advanced bio-applications over the past decade. These materials form reversible complexes with polyols, including sugars and sialic acid, facilitating their use in diagnostic and therapeutic applications. Recent advances in the fabrication of these materials, particularly their interactions with glucose and sialic acid, have been highlighted. Applications range from drug delivery systems to biosensors, demonstrating the versatility and potential of phenylboronic acid in bioengineering and nanotechnology (Lan & Guo, 2019).

Glucose-Responsive Drug Delivery

The development of glucose-responsive materials, particularly for insulin delivery, represents a significant application of phenylboronic acid derivatives. These materials, which have been extensively studied and used, can respond to changes in glucose levels, offering a promising approach for the controlled release of insulin and other therapeutics. Recent advancements cover the synthesis of glucose-responsive materials in forms such as nanogels, micelles, vesicles, and mesoporous silica nanoparticles, emphasizing their application in drug delivery and the management of diabetes (Ma & Shi, 2014).

Safety And Hazards

“4-(1-Chloroethyl)phenylboronic acid” is classified as a hazardous substance. It is harmful if swallowed . Safety precautions include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and seeking medical attention if inhaled or ingested .

properties

IUPAC Name

[4-(1-chloroethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQJSRJJSVCVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Chloroethyl)phenylboronic acid

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